Welcome to the BenchChem Online Store!
molecular formula C9H11BrO3S B8766954 4-Bromo-3-methylbenzyl methanesulfonate

4-Bromo-3-methylbenzyl methanesulfonate

Cat. No. B8766954
M. Wt: 279.15 g/mol
InChI Key: UREHNNGWPNYPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08865914B2

Procedure details

A solution of compound 2 (2.0 g, 9.95 mmol), Et3N (6.94 mL, 49.7 mmol), and CH2Cl2 (100 mL) was cooled to 0° C. and treated with methanesulfonyl chloride (1.54 mL, 19.9 mmol). The solution was stirred at room temperature for 3 hours. The volatiles were removed under reduced pressure and the resultant crude product was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.94 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:9]([CH3:10])=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.CCN(CC)CC.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>C(Cl)Cl>[CH3:18][S:19]([O:7][CH2:6][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[C:9]([CH3:10])[CH:8]=1)(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(CO)C=C1C
Name
Quantity
6.94 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.54 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant crude product was used without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CS(=O)(=O)OCC1=CC(=C(C=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.